5-Bromonicotinaldehyde

Catalog No.
S756788
CAS No.
113118-81-3
M.F
C6H4BrNO
M. Wt
186.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromonicotinaldehyde

CAS Number

113118-81-3

Product Name

5-Bromonicotinaldehyde

IUPAC Name

5-bromopyridine-3-carbaldehyde

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

InChI

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H

InChI Key

NGUVGKAEOFPLDT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=C(C=NC=C1Br)C=O

The exact mass of the compound 5-Bromonicotinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromonicotinaldehyde (CAS 113118-81-3) is a highly versatile, bifunctional heterocyclic building block characterized by an electrophilic aldehyde group and a cross-coupling-competent bromide at the 3- and 5-positions of the pyridine ring, respectively. In industrial and pharmaceutical procurement, it is highly valued for its orthogonal reactivity, which allows for sequential C-N and C-C bond formations without the need for intermediate protecting groups. This dual functionality makes it a preferred precursor for synthesizing complex 3,5-disubstituted pyridines, heavily utilized in the development of kinase inhibitors, agrochemicals, and DNA-encoded libraries [1].

Substituting 5-bromonicotinaldehyde with close analogs severely compromises synthetic efficiency and route design. Using 5-chloronicotinaldehyde drastically reduces reactivity in standard palladium-catalyzed cross-couplings, often requiring harsh conditions or expensive proprietary ligands that can degrade the sensitive aldehyde moiety. Conversely, substituting with 3-pyridinecarboxaldehyde (nicotinaldehyde) completely eliminates the halogen handle, preventing any late-stage functionalization at the 5-position. Furthermore, attempting to use the reduced alcohol form, 5-bromopyridine-3-methanol, mandates an additional, often cryogenic, oxidation step (e.g., Swern oxidation) prior to condensation reactions. This increases solvent waste, lowers overall throughput, and introduces unnecessary yield penalties [1].

Superior Cross-Coupling Reactivity vs. 5-Chloronicotinaldehyde

In palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, the carbon-bromine bond in 5-bromonicotinaldehyde exhibits significantly higher oxidative addition rates compared to the carbon-chlorine bond in 5-chloronicotinaldehyde. Standard coupling of 5-bromonicotinaldehyde with arylboronic acids using basic Pd(PPh3)4 typically achieves high conversions under mild heating (e.g., 80 °C). In contrast, 5-chloronicotinaldehyde is notoriously sluggish under these baseline conditions, often yielding <50% conversion unless expensive, specialized dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and higher temperatures are employed, which can induce side reactions at the unprotected aldehyde moiety [1].

Evidence DimensionCatalyst requirement and coupling efficiency
Target Compound DataHigh yield with standard, inexpensive Pd(0) catalysts (e.g., Pd(PPh3)4)
Comparator Or Baseline5-Chloronicotinaldehyde: Requires specialized, expensive phosphine ligands and higher temperatures for comparable yields
Quantified DifferenceAvoids the procurement of specialized ligands and prevents aldehyde degradation from harsh heating
ConditionsStandard Suzuki-Miyaura cross-coupling conditions

Procuring the bromo-derivative avoids the need for expensive proprietary ligands and harsh conditions, preserving the sensitive aldehyde group during complex API synthesis.

Elimination of Cryogenic Oxidation Steps vs. 5-Bromopyridine-3-methanol

When the synthetic goal is a 5-bromo-3-(aminomethyl)pyridine derivative, starting from 5-bromonicotinaldehyde allows for a direct, one-pot reductive amination using standard reducing agents like NaBH(OAc)3. If 5-bromopyridine-3-methanol is used as the procurement baseline, a preliminary oxidation step is strictly required. Patent literature demonstrates that converting the methanol derivative to the aldehyde requires methods such as Swern oxidation (using oxalyl chloride and DMSO at -78 °C), which not only introduces toxic reagents and cryogenic manufacturing requirements but also incurs a typical 10-20% yield penalty before the amination sequence can even begin [1].

Evidence DimensionSynthetic steps and process conditions
Target Compound Data1 step (direct reductive amination), ambient to mild conditions
Comparator Or Baseline5-Bromopyridine-3-methanol: 2 steps, requires cryogenic (-78 °C) Swern oxidation
Quantified DifferenceEliminates 1 synthetic step, avoids cryogenic cooling costs, and improves overall throughput
ConditionsSynthesis of substituted (5-bromopyridin-3-yl)methanamines

Direct procurement of the aldehyde streamlines manufacturing routes, reduces hazardous reagent waste, and avoids expensive cryogenic oxidation steps in scale-up.

Orthogonal Bifunctional Reactivity vs. Nicotinaldehyde

5-Bromonicotinaldehyde provides two distinct, orthogonally reactive sites, enabling sequential, chemoselective modifications. Literature demonstrates its utility in synthesizing kinase inhibitors, where it first undergoes reductive amination at the aldehyde (yielding 43–77%), followed by a standard Suzuki coupling at the bromide position (yielding 38–63%) to generate complex 3,5-disubstituted pyridines. Standard nicotinaldehyde entirely lacks this halogen handle, restricting the user to 3-substituted derivatives and completely preventing late-stage C-C bond formation at the 5-position [1].

Evidence DimensionAccess to 3,5-disubstituted pyridine scaffolds
Target Compound DataEnables direct sequential functionalization (amination + cross-coupling)
Comparator Or BaselineNicotinaldehyde: Cannot undergo cross-coupling at the 5-position
Quantified DifferenceProvides a 100% functional advantage for 5-position elaboration
ConditionsSequential reductive amination and Pd-catalyzed cross-coupling

For medicinal chemistry libraries, the bromo-aldehyde scaffold is essential for exploring structure-activity relationships at two distinct vectors simultaneously, which is impossible with simple nicotinaldehyde.

API Building Block for Kinase Inhibitors and Pharmaceuticals

5-Bromonicotinaldehyde is an optimal starting material for the synthesis of complex biaryl-substituted pyridine amines, such as DDR1/2 kinase inhibitors. Its orthogonal reactivity allows process chemists to first establish the amine linkage via reductive amination, and subsequently install the biaryl system via Suzuki coupling, streamlining the production of advanced pharmaceutical intermediates [1].

DNA-Encoded Library (DEL) Synthesis

In the rapidly expanding field of DEL synthesis, 5-bromonicotinaldehyde serves as a critical bifunctional linker. It is utilized in micelle-promoted reductive amination with DNA-conjugated amines, providing a stable, DNA-compatible intermediate that can subsequently undergo on-DNA Suzuki-Miyaura cross-coupling to generate highly diverse, encoded chemical libraries [2].

Synthesis of Azaphenanthrenes and Fused Heterocycles

The compound is highly effective in the construction of rigid, fused heterocyclic systems. Condensation of 5-bromonicotinaldehyde with aminopyridines, followed by reduction and regioselective cyclization utilizing the bromide position, provides a direct route to azaphenanthrenes and related polycyclic scaffolds used in advanced materials and specialized ligands [3].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

184.94763 Da

Monoisotopic Mass

184.94763 Da

Heavy Atom Count

9

UNII

F35HA8F359

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-3-pyridinecarboxaldehyde

Dates

Last modified: 08-15-2023

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